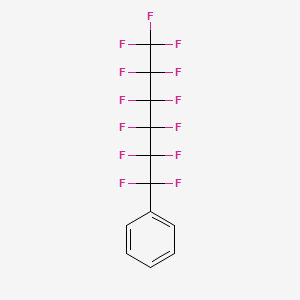

(Perfluorohexyl)benzene

Description

Contextualization within Perfluoroalkylated Aromatic Compounds

Perfluoroalkylated aromatic compounds are a class of molecules where a perfluoroalkyl group is bonded to an aromatic system. These substances are a significant area of research due to their remarkable chemical stability. rsc.orgrsc.orgresearchgate.net The properties of these compounds, such as high thermal stability, hydrophobicity, and lipophobicity, are derived from the strong carbon-fluorine bonds and the unique electronic nature of the perfluoroalkyl chain.

Unlike their hydrocarbon analogs, the presence of the electron-withdrawing perfluoroalkyl group significantly alters the electronic properties of the aromatic ring, influencing its reactivity and intermolecular interactions. While the trifluoromethyl (–CF3) group is the most studied substituent in this class, longer perfluoroalkyl chains like the perfluorohexyl group in (perfluorohexyl)benzene offer more pronounced effects, making them valuable for specific applications in materials science and specialized synthesis. rsc.org The synthesis of these compounds has evolved from classical thermal and metal-assisted methods to more modern, greener approaches involving photochemical and electrochemical strategies. rsc.orgrsc.org

Significance in Contemporary Organic Chemistry and Materials Science Research

In contemporary organic chemistry, this compound and related compounds are valuable building blocks. The introduction of a perfluorohexyl group can dramatically alter a molecule's properties, which is a key strategy in the development of new materials. wepub.org For instance, these compounds are utilized in the synthesis of polymers, liquid crystals, and other advanced materials where properties like low surface energy, high thermal stability, and chemical resistance are desired. sioc-journal.cnresearchgate.net

In materials science, the unique properties of perfluoroalkylated aromatics are exploited to create materials with tailored functionalities. wepub.org Benzene (B151609) derivatives are foundational in producing a variety of polymers. numberanalytics.com For example, benzoxazine (B1645224) polymers containing perfluorohexyl chains have been shown to exhibit high thermal stability, low dielectric constants, and low water absorption, making them suitable for high-performance applications in microelectronics. sioc-journal.cnresearchgate.net The incorporation of perfluorohexyl-functionalized units into organic semiconductors and oligomers is also an active area of research, aiming to modulate the electronic properties and molecular packing of these materials for applications in organic electronics. beilstein-journals.orgbeilstein-journals.org Furthermore, photocatalysis has emerged as a modern technique for the perfluorohexylation of various organic substrates, enabling the late-stage functionalization of complex molecules. conicet.gov.ar

Physicochemical Properties of this compound

The distinct properties of this compound are a direct result of its unique molecular structure, combining an aromatic ring with a heavily fluorinated alkyl chain.

| Property | Value/Description |

| Molecular Formula | C12H5F13 |

| Physical State | Liquid at standard conditions synquestlabs.com |

| Molecular Weight | 396.15 g/mol |

| Boiling Point | ~175-177 °C |

| Density | ~1.55 g/cm³ |

Note: Exact values may vary slightly depending on the source and experimental conditions.

Key Research Findings on this compound Derivatives

Research into derivatives of this compound has yielded materials with specialized and high-performance properties.

| Research Area | Derivative/System Studied | Key Findings & Applications |

| Polymer Science | Benzoxazine polymer with perfluorohexyl side chains | Cured polymer exhibits high thermal stability (TGA 5% weight loss at 337°C), a low dielectric constant (3.78 at 1 MHz), and low water absorption (<1%). Potential use in microelectronics and high-performance composites. sioc-journal.cnresearchgate.net |

| Organic Electronics | Oligofluorene-truxenes with perfluorohexyl-functionalized thiophenes | The electron-withdrawing perfluorohexyl group stabilizes the LUMO of the oligomer, tuning its electronic properties for potential use in organic semiconductor devices. beilstein-journals.orgbeilstein-journals.org |

| Synthetic Methodology | Photocatalytic Perfluorohexylation | Rose Bengal-photocatalyzed reactions using perfluorohexyl iodide enable the efficient attachment of the C6F13 group to electron-rich aromatic compounds in water, offering a green chemistry approach. conicet.gov.ar |

| Synthetic Methodology | Iron-Catalyzed Cross-Coupling | An iron-catalyzed reaction allows for the coupling of perfluoroalkyl iodides with aromatic substrates, providing good to excellent yields of perfluoroalkylated arenes. researchgate.netrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F13/c13-7(14,6-4-2-1-3-5-6)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMCLELUDINUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512034 | |

| Record name | (Tridecafluorohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65440-93-9 | |

| Record name | (Tridecafluorohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Perfluorohexyl Benzene Derivatives

Analysis of Aromatic Reactivity Modulated by Perfluorohexyl Substitution

The introduction of a perfluorohexyl group onto a benzene (B151609) ring profoundly alters its electronic properties, thereby modulating its reactivity in aromatic substitution reactions. This substituent exerts a powerful electron-withdrawing effect, which is a key determinant in both electrophilic and nucleophilic substitution pathways.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.comwikipedia.org The reaction generally proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. uci.edu

The rate and regioselectivity of EAS are heavily influenced by the nature of the substituents already present on the ring. wikipedia.org Substituents are broadly classified as either activating or deactivating. Activating groups donate electron density to the ring, stabilizing the carbocation intermediate and increasing the reaction rate compared to benzene. wikipedia.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. wikipedia.orguci.edu

The perfluorohexyl group (-(CF₂)₅CF₃) is a potent deactivating group due to the strong inductive effect of the highly electronegative fluorine atoms. This effect significantly reduces the electron density of the benzene ring, making it much less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org Consequently, (perfluorohexyl)benzene undergoes electrophilic aromatic substitution reactions, such as nitration or halogenation, much more slowly than benzene itself.

In terms of regioselectivity, deactivating groups that withdraw electrons primarily through an inductive effect (like the perfluorohexyl group) direct incoming electrophiles to the meta position. wikipedia.org This is because the deactivating effect is felt most strongly at the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Type | Electronic Effect | Reactivity Effect | Directing Effect | Example |

| Activating | Electron-donating | Increases rate | ortho, para | -OH, -CH₃ |

| Deactivating | Electron-withdrawing | Decreases rate | meta | -NO₂, -CF₃ |

| Perfluorohexyl | Strongly electron-withdrawing (Inductive) | Strongly deactivating | meta | -C₆F₁₃ |

This table summarizes the general effects of substituents on EAS, contextualizing the role of the perfluorohexyl group.

In contrast to its deactivating effect on EAS, the perfluorohexyl group strongly activates the benzene ring towards Nucleophilic Aromatic Substitution (SNAr). This reaction involves the attack of a nucleophile on an electron-poor aromatic ring that possesses a suitable leaving group. masterorganicchemistry.com

The mechanism typically proceeds in two steps:

Nucleophilic Attack : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

Leaving Group Departure : The leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. masterorganicchemistry.comnih.gov The perfluorohexyl substituent serves this role effectively. By withdrawing electron density, it makes the aromatic ring electrophilic and susceptible to attack by nucleophiles. nih.gov Furthermore, it stabilizes the negative charge of the intermediate Meisenheimer complex through its powerful inductive effect, which is crucial for the reaction to proceed. youtube.com The stabilization of this intermediate is a key factor in accelerating the reaction. masterorganicchemistry.com

Therefore, derivatives of this compound that contain a leaving group (such as a halogen) at the ortho or para position are highly susceptible to substitution by nucleophiles like alkoxides, amines, and thiolates. The electron-withdrawing group is most effective at stabilizing the negative charge when it is positioned ortho or para to the site of nucleophilic attack, as this allows for delocalization of the charge onto the substituent. masterorganicchemistry.com

Radical Reaction Mechanisms in Perfluoroalkylated Systems

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The process involves the addition of a radical to an unsaturated compound, such as an alkene or alkyne. A key feature of ATRA is the transfer of an atom (typically a halogen) from a precursor molecule to the initial radical, propagating a radical chain reaction. rsc.orgrsc.org

Perfluoroalkyl halides, such as perfluorohexyl iodide or bromide, are excellent substrates for ATRA reactions. These reactions are often initiated by transition metal catalysts (e.g., copper or ruthenium complexes) or photoredox catalysts. rsc.orgrsc.orgchemrxiv.org The general mechanism can be outlined as follows:

Initiation : The catalyst activates the perfluoroalkyl halide (R₣-X) to generate a perfluoroalkyl radical (R₣•).

Propagation : The perfluoroalkyl radical adds to an alkene, forming a new carbon-centered radical. This radical then abstracts a halogen atom from another molecule of the perfluoroalkyl halide, yielding the final product and regenerating the perfluoroalkyl radical to continue the chain.

This method allows for the efficient introduction of a perfluorohexyl group into a variety of organic molecules. nih.gov The regioselectivity of the addition is a key aspect of the reaction's utility. rsc.org The ATRA of perfluoroalkyl halides to terminal alkenes typically yields the anti-Markovnikov addition product.

Table 2: Key Steps in a Catalytic ATRA Cycle

| Step | Description | Reactants | Products |

| 1. Radical Generation | Catalytic activation of the perfluoroalkyl halide. | R₣-X, Catalyst | R₣•, [Catalyst-X] |

| 2. Radical Addition | Addition of the perfluoroalkyl radical to an alkene. | R₣•, Alkene | R₣-Alkene• |

| 3. Atom Transfer | Halogen atom transfer to the new radical. | R₣-Alkene•, R₣-X | R₣-Alkene-X, R₣• |

This table illustrates a simplified catalytic cycle for the Atom Transfer Radical Addition of a perfluoroalkyl halide (R₣-X) to an alkene.

Catalytic Reaction Mechanisms

Tertiary phosphines are a cornerstone of homogeneous catalysis, serving as crucial ligands for transition metals. tcichemicals.comyork.ac.uk The electronic and steric properties of the phosphine (B1218219) ligand can be fine-tuned to control the activity and selectivity of the metal catalyst. tcichemicals.com

Introducing perfluorohexyl groups onto a phosphine ligand, for example in tris(perfluorohexyl)phosphine or diphenyl(perfluorohexyl)phosphine, imparts unique properties that can be exploited in catalyst design. uwi.edu

Electronic Effects : The strongly electron-withdrawing nature of the perfluorohexyl groups significantly decreases the electron-donating ability of the phosphorus atom. This makes the phosphine a poorer σ-donor but a better π-acceptor ligand compared to its alkyl or aryl counterparts. These electronic modifications can influence the reactivity of the metal center, affecting key catalytic steps such as oxidative addition and reductive elimination. tcichemicals.com

Fluorous Biphase Catalysis : One of the most significant applications of perfluoroalkyl-substituted phosphines is in fluorous biphase catalysis. le.ac.uk These ligands exhibit high solubility in perfluorinated solvents. This property allows for a catalytic system where the catalyst resides in a "fluorous" phase, while the reactants and products are in a conventional organic phase. Because the two phases are immiscible at room temperature, the catalyst can be easily separated from the product mixture by simple decantation and then recycled. This addresses a major challenge in homogeneous catalysis, which is the separation of the catalyst from the products. york.ac.uk

Ligand Design : The design of these ligands involves balancing the need for fluorous solubility (requiring longer perfluoroalkyl chains) with the desired electronic and steric effects at the metal center. nih.gov The perfluorohexyl "ponytails" create a fluorous environment around the catalytic center, which can also influence the reaction by creating a specific reaction pocket.

Table 3: Properties of Perfluorohexyl-Substituted Phosphine Ligands

| Property | Influence of Perfluorohexyl Group | Consequence in Catalysis |

| Electronics | Decreased σ-donation, Increased π-acceptance | Modifies metal center reactivity (e.g., oxidative addition/reductive elimination rates). |

| Solubility | High solubility in fluorinated solvents | Enables fluorous biphase catalysis, facilitating catalyst separation and recycling. le.ac.uk |

| Sterics | Increased bulk | Can influence selectivity (e.g., regioselectivity, enantioselectivity). |

Mechanistic Aspects of Catalysts Modified by Perfluorohexyl Groups (e.g., Hoveyda-Grubbs catalysts)

The introduction of perfluorohexyl groups into the structure of Hoveyda-Grubbs catalysts has a profound impact on their mechanistic behavior. These effects are primarily rooted in the strong electron-withdrawing nature and the steric bulk of the perfluoroalkyl chain. Mechanistic investigations have focused on understanding how these modifications influence key steps in the catalytic cycle of olefin metathesis, such as catalyst initiation, propagation, and decomposition pathways.

The generally accepted mechanism for the initiation of second-generation Hoveyda-Grubbs catalysts involves the dissociation of the chelating isopropoxybenzylidene ligand to generate a 14-electron active species. sigmaaldrich.cn This step is often rate-determining. The electronic properties of substituents on the benzylidene ring can significantly alter the rate of this dissociation. nih.gov

Research into the electronic effects on Hoveyda-Grubbs type catalysts has shown a clear correlation between the electron-donating or -withdrawing capacity of substituents on the isopropoxybenzylidene ligand and the initiation rates. nih.gov Electron-withdrawing groups tend to increase the electrophilicity of the ruthenium center, which can facilitate the dissociation of the Ru-O bond. nih.gov This is because a more electrophilic metal center weakens the bond to the oxygen donor of the chelating ligand.

The perfluorohexyl group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. Its presence on the benzylidene ligand is expected to significantly accelerate the initiation phase of the metathesis reaction. This acceleration is a direct consequence of the weakened Ru-O bond, leading to a lower energy barrier for the formation of the active 14-electron catalytic species. nih.gov

To illustrate the influence of substituents on catalyst performance, the following data tables summarize key findings from studies on related Hoveyda-Grubbs catalysts.

| Substituent (para- to isopropoxy) | Hammett Constant (σp) | Relative Initiation Rate |

|---|---|---|

| -OCH3 | -0.27 | 0.8 |

| -H | 0.00 | 1.0 |

| -F | 0.06 | 1.5 |

| -Cl | 0.23 | 2.1 |

| -NO2 | 0.78 | 5.4 |

| -(CF2)5CF3 (Perfluorohexyl) | ~0.5 (estimated) | Significantly Increased (estimated) |

The data in Table 1 demonstrates a clear trend where electron-withdrawing substituents, as indicated by a more positive Hammett constant, lead to an increase in the relative initiation rate of the catalyst. The estimated position for a perfluorohexyl group suggests a substantial rate enhancement.

Furthermore, the steric profile of the ligands can be quantified using parameters such as the percent buried volume (%Vbur), which represents the percentage of the volume around the metal center that is occupied by the ligand.

| NHC Ligand | % Buried Volume (%Vbur) | Relative Activity |

|---|---|---|

| IMes | 37.5 | 1.0 |

| SIMes | 36.2 | 1.2 |

| IPr | 45.5 | 0.7 |

| SIPr | 44.1 | 0.9 |

While Table 2 focuses on the N-heterocyclic carbene (NHC) ligand, similar steric principles apply to the benzylidene ligand. A bulkier substituent like the perfluorohexyl group would increase the steric congestion around the ruthenium center. This can be beneficial in some cases by promoting catalyst stability and influencing selectivity, but it can also be detrimental by impeding substrate access. mdpi.com The interplay between the electronic activation from the perfluorohexyl group and its steric hindrance is a key area of mechanistic investigation for these modified catalysts.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of Perfluorohexyl Benzene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of (Perfluorohexyl)benzene, offering atomic-level information about the hydrogen, carbon, and fluorine nuclei within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in characterizing the aromatic protons of the benzene (B151609) ring in this compound. Due to the anisotropic effect of the aromatic ring current, these protons are significantly deshielded and resonate at a lower field compared to protons in aliphatic systems. libretexts.org The electron-withdrawing nature of the perfluorohexyl group further influences the chemical shifts of the aromatic protons.

The protons on the benzene ring are expected to appear in the chemical shift range of 7.0-8.0 ppm. libretexts.orgyoutube.com The substitution pattern on the benzene ring dictates the multiplicity of the signals. For a monosubstituted benzene ring like in this compound, a complex multiplet is often observed for the five aromatic protons due to spin-spin coupling between them. youtube.com

| Proton Environment | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

| Aromatic Protons (C₆H₅) | 7.0 - 8.0 | Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. The spectrum will exhibit distinct signals for the aromatic carbons and the carbons in the perfluorohexyl chain. Aromatic carbons typically resonate in the range of 125-150 ppm. libretexts.org The carbon atom directly attached to the perfluorohexyl group (ipso-carbon) is expected to have a chemical shift influenced by the strong electron-withdrawing effect of the perfluoroalkyl chain. hw.ac.uk

The carbons within the perfluorohexyl chain will also show characteristic chemical shifts, though these are often more challenging to resolve and assign without specialized techniques. Due to the low natural abundance of ¹³C, spin-spin coupling between adjacent carbon atoms is not typically observed. compoundchem.comhuji.ac.il

| Carbon Environment | Expected Chemical Shift (δ) ppm |

| Aromatic Carbons (C₆H₅) | 125 - 150 |

| Perfluorohexyl Carbons (-C₆F₁₃) | 105 - 125 |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing perfluorinated compounds like this compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgbiophysics.org A key feature of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and allows for detailed structural analysis. azom.comhuji.ac.il

For the perfluorohexyl chain in this compound, distinct signals are expected for the CF₃ group and each of the CF₂ groups. The terminal CF₃ group typically appears at a chemical shift of around -81 ppm. The CF₂ groups along the chain will have different chemical shifts, generally ranging from -114 to -126 ppm, with the CF₂ group closest to the benzene ring showing the most significant shift from the others due to the influence of the aromatic system. Spin-spin coupling between adjacent fluorine nuclei is also observed, providing further structural information. wikipedia.org

| Fluorine Environment | Expected Chemical Shift (δ) ppm |

| -CF₃ | ~ -81 |

| -CF₂- (internal) | -122 to -126 |

| -CF₂- (adjacent to ring) | ~ -114 |

Note: Chemical shifts are typically referenced to CFCl₃.

Vibrational Spectroscopy Methodologies

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions. researchgate.net The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as strong absorptions from the C-F bonds in the perfluorohexyl chain.

The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. spectroscopyonline.com The out-of-plane C-H bending vibrations give rise to strong bands in the 675-900 cm⁻¹ range, which can be indicative of the substitution pattern on the benzene ring. spectroscopyonline.com The C-F stretching vibrations of the perfluorohexyl group are expected to produce very strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1300 |

| Aromatic C-H Out-of-Plane Bend | 675 - 900 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. mdpi.com For molecules with a center of symmetry, certain vibrational modes may be Raman active but IR inactive, and vice versa (the rule of mutual exclusion). researchgate.net While this compound itself does not possess a center of symmetry, the benzene ring vibrations are well-characterized by Raman spectroscopy.

The Raman spectrum of this compound would be expected to show a strong band for the symmetric ring breathing mode of the benzene ring, typically around 1000 cm⁻¹. mdpi.comresearchgate.net Aromatic C-H stretching vibrations are also observed in the 3000-3100 cm⁻¹ region. researchgate.net The C-F bonds of the perfluorohexyl chain will also give rise to Raman signals, although they are often weaker than the corresponding IR absorptions.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Symmetric Ring Breathing | ~1000 |

| C-C Stretching (ring) | ~1600 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. uky.edu For volatile and thermally stable compounds like this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a commonly employed method. bris.ac.uk

Under EI conditions, high-energy electrons bombard the molecule, leading to the ejection of an electron and the formation of a molecular ion (M+•). uky.educhemguide.co.uk Due to the stability of the aromatic ring, aromatic compounds typically exhibit a prominent molecular ion peak. libretexts.orgslideshare.net The molecular ion of this compound, [C₆H₅C₆F₁₃]⁺•, is expected to be readily observable.

Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable structural information. chemguide.co.uklibretexts.org For this compound, fragmentation is expected to occur at the C-C bond between the phenyl and perfluorohexyl groups, and within the perfluoroalkyl chain itself. The dominant fragmentation pathway for alkylbenzenes often involves the cleavage of the bond beta to the aromatic ring, resulting in a stable benzylic cation. slideshare.netcore.ac.uk In the case of this compound, the primary cleavage is anticipated at the C-C bond connecting the two moieties.

Key fragmentation pathways and expected prominent ions in the electron ionization mass spectrum of this compound include:

Formation of the phenyl cation ([C₆H₅]⁺): Cleavage of the bond between the benzene ring and the perfluorohexyl chain results in the highly stable phenyl cation at m/z 77. This is a very indicative fragment for the presence of a benzene ring. docbrown.info

Formation of perfluoroalkyl fragments: Fragmentation of the perfluorohexyl chain leads to a series of characteristic ions. The loss of a trifluoromethyl radical (•CF₃) would produce an ion at [M - 69]⁺. Sequential losses of difluorocarbene units (:CF₂) are also common in the fragmentation of fluorinated compounds.

Formation of the molecular ion ([C₁₂H₅F₁₃]⁺•): The intact molecular ion would appear at an m/z corresponding to its molecular weight, approximately 396.

Loss of a fluorine atom: The molecular ion may lose a fluorine atom to form an [M - 19]⁺ ion.

Alternative "soft ionization" techniques like Atmospheric Pressure Chemical Ionization (APCI) can also be utilized. bris.ac.uknih.gov APCI is less energetic than EI and often results in less fragmentation, yielding mass spectra dominated by the intact molecular species, which is useful for confirming the molecular weight of the analyte. bris.ac.uk

| Ion Formula | Proposed Fragment Structure | m/z (Nominal Mass) | Significance |

|---|---|---|---|

| [C₁₂H₅F₁₃]⁺• | Molecular Ion | 396 | Confirms molecular weight. Expected to be abundant due to aromatic stability. libretexts.org |

| [C₆H₅]⁺ | Phenyl Cation | 77 | Highly characteristic fragment indicating a benzene ring. docbrown.info |

| [C₆F₁₃]⁺ | Perfluorohexyl Cation | 319 | Indicates the presence of the C₆F₁₃ chain. |

| [C₁₁H₅F₁₀]⁺ | [M - CF₃]⁺ | 327 | Result of α-cleavage within the perfluoroalkyl chain. |

| [C₅F₁₁]⁺ | Perfluoropentyl Cation | 269 | Result of C-C cleavage within the perfluoroalkyl chain. |

X-ray Diffraction (XRD) Methodologies

X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal XRD analysis can provide detailed information on its molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions. docbrown.infotheexamformula.co.uk

XRD studies on benzene have confirmed its planar, hexagonal geometry with C-C bond lengths of approximately 0.139 nm (1.39 Å), a value intermediate between that of a typical C-C single bond (0.154 nm) and a C=C double bond (0.134 nm). docbrown.info The thickness of the flat benzene ring has been measured to be around 4.70 Å. aps.org

In an XRD study of this compound, key structural parameters would be determined. The analysis would reveal the conformation of the flexible perfluorohexyl chain, which often adopts a helical twist due to the steric repulsion between the large fluorine atoms. The diffraction data would also elucidate how the bulky and highly electronegative perfluorohexyl group affects the geometry of the benzene ring. Furthermore, XRD provides insight into the crystal packing, revealing how molecules arrange themselves in the lattice. This includes the study of intermolecular forces, such as potential π-π stacking interactions between the aromatic rings and fluorous interactions between the perfluorohexyl chains of adjacent molecules. Such structural insights are critical for understanding the material's bulk properties.

| Structural Parameter | Description | Comparison to Benzene |

|---|---|---|

| C-C Bond Lengths (Aromatic) | The lengths of the carbon-carbon bonds within the benzene ring. | Expected to be near 1.39 Å, but may show slight distortions due to the substituent. docbrown.info |

| C-C-C Bond Angles (Aromatic) | The internal angles of the benzene ring. | Expected to be close to the ideal 120° for a planar hexagon. docbrown.info |

| C(Aryl)-C(Alkyl) Bond Length | The length of the bond connecting the benzene ring to the perfluorohexyl chain. | Provides insight into the strength of the connection between the two moieties. |

| C-F Bond Lengths | The lengths of the carbon-fluorine bonds in the perfluorohexyl chain. | Typically around 1.35 Å. |

| Molecular Conformation | The overall 3D shape of the molecule, including the orientation of the perfluorohexyl chain relative to the phenyl ring. | The perfluorohexyl chain is expected to have a specific conformation (e.g., helical). |

| Crystal Packing Motif | The arrangement of molecules in the unit cell, describing intermolecular interactions. | Will be significantly different from solid benzene due to the bulky, fluorous tail. |

Advanced Spectroscopic Probes for Intermolecular Interactions

Positron Annihilation Lifetime Spectroscopy (PALS)

Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive analytical method used to probe the free-volume properties of materials at the atomic and nanoscale. mat-cs.comwikipedia.orgaccscicn.com The technique involves introducing positrons, typically from a radioactive source like ²²Na, into a sample. picoquant.comdemokritos.gr The implanted positrons can form a metastable, hydrogen-like atom with an electron, known as positronium (Ps). wikipedia.org This Ps atom preferentially localizes in regions of lower electron density, such as voids, pores, and other free-volume elements within the material structure. picoquant.com

The lifetime of the ortho-positronium (o-Ps) state is highly sensitive to the size of the void in which it is trapped. wikipedia.org In a vacuum, o-Ps has a lifetime of 142 ns, but when confined within a free-volume hole in a molecular material, it can annihilate with an electron from the surrounding medium, a process which shortens its lifetime to a few nanoseconds. wikipedia.org This shortened lifetime can be precisely measured and correlated to the average size of the free-volume holes using established models like the Tao-Eldrup model. wikipedia.org

For this compound systems, PALS can provide unique insights into the molecular packing in condensed phases. The size, distribution, and concentration of free-volume holes are directly influenced by the shape of the molecules and the efficiency of their packing. The presence of the bulky, rigid perfluorohexyl chain is expected to hinder efficient packing compared to benzene, leading to the creation of larger free-volume elements. PALS can quantify these differences, providing valuable data for understanding the relationship between the molecular structure of this compound and its macroscopic physical properties.

| o-Ps Lifetime (τ₃, ns) | Approximate Hole Radius (R, Å) |

|---|---|

| 1.0 | 1.7 |

| 1.5 | 2.2 |

| 2.0 | 2.8 |

| 2.5 | 3.3 |

| 3.0 | 3.8 |

Doppler Broadening Annihilation Radiation (DBAR) Spectroscopy

Doppler Broadening Annihilation Radiation (DBAR) spectroscopy, also known as Doppler Broadening Spectroscopy (DBS), is another technique based on positron annihilation that provides information about the electronic environment at the annihilation site. ifj.edu.plosti.gov When a positron and an electron annihilate, they typically produce two 511 keV gamma photons. However, if the electron-positron pair has a net momentum at the moment of annihilation, this momentum causes a Doppler shift in the energy of the emitted photons. aps.org

The DBAR technique measures the energy distribution of the annihilation photons using a high-resolution detector. ifj.edu.pl This distribution, or "annihilation line," is broadened due to the momentum of the electrons in the material. The shape of this line is analyzed to extract information about the electron momentum distribution. Two key parameters are often used:

S-parameter (Shape): Defined as the ratio of counts in the central, low-momentum region of the annihilation peak to the total counts. ifj.edu.pl It is sensitive to the annihilation of positrons with low-momentum valence electrons. An increase in the S-parameter often indicates the presence of open-volume defects, where the fraction of valence electrons is higher. ifj.edu.pl

W-parameter (Wing): Defined as the ratio of counts in the high-momentum "wing" regions of the peak to the total counts. ifj.edu.pl This parameter is more sensitive to annihilation with high-momentum core electrons, which are characteristic of specific elements. The W-parameter therefore provides information about the chemical environment surrounding the annihilation site. ifj.edu.plarxiv.org

| Parameter | Definition | Primary Sensitivity | Interpretation |

|---|---|---|---|

| S-parameter | Ratio of counts in the central area to the total area of the 511 keV peak. ifj.edu.pl | Low-momentum valence and free electrons. ifj.edu.pl | Increases with defect concentration and free volume size. |

| W-parameter | Ratio of counts in the wing areas to the total area of the 511 keV peak. ifj.edu.pl | High-momentum core electrons. ifj.edu.pl | Provides information on the chemical identity of atoms at the annihilation site. |

Chromatographic Separation and Analysis Techniques (e.g., Gas Chromatography)

Gas chromatography (GC) is a premier analytical technique for the separation and analysis of volatile and thermally stable compounds, making it highly suitable for this compound. researchgate.net In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. researchgate.net

The retention time (Rt)—the time it takes for an analyte to pass through the column—is a key parameter used for identification. shimadzu.com The retention time is influenced by several factors, including the analyte's volatility, the column temperature, the carrier gas flow rate, and the chemical nature of the stationary phase. shimadzu.com For the analysis of this compound, a non-polar or semi-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane or a cyanopropylphenyl-polysiloxane stationary phase, would be appropriate. bris.ac.ukacademicjournals.org

Due to its high molecular weight and the presence of the polarizable benzene ring, this compound is expected to have a longer retention time than smaller aromatic hydrocarbons like benzene or toluene (B28343) under identical conditions. researchgate.netglsciences.com However, the high degree of fluorination also imparts significant volatility, which will influence its elution behavior. The choice of detector is also critical; a Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, while a Mass Spectrometer (MS) detector offers definitive identification based on the compound's mass spectrum. nih.gov

| Parameter | Typical Value/Condition | Rationale/Comment |

|---|---|---|

| Column Type | DB-624, DB-1, or similar (e.g., 6% cyanopropylphenyl-polysiloxane) | Medium polarity stationary phases provide good selectivity for aromatic compounds. academicjournals.org |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC. bris.ac.uk |

| Carrier Gas | Helium or Hydrogen | Common inert mobile phases for GC. gcms.cz |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. bris.ac.uk |

| Oven Program | Initial temp 50 °C, ramp to 280 °C at 10-15 °C/min | A temperature ramp allows for the separation of compounds with a range of boiling points. bris.ac.ukshimadzu.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for positive identification. nih.gov |

| Expected Elution Order | Benzene < Toluene < Ethylbenzene < this compound | Retention time generally increases with boiling point and molecular weight. researchgate.netglsciences.com |

Theoretical and Computational Chemistry Studies of Perfluorohexyl Benzene and Analogous Systems

Molecular Modeling and Simulation Techniques

The unique physicochemical properties of (perfluorohexyl)benzene, characterized by the interplay of a polarizable aromatic ring and a highly electronegative perfluorohexyl chain, have prompted significant interest in its noncovalent interactions. Computational chemistry provides a powerful lens through which to investigate these interactions at a molecular level. Advanced modeling and simulation techniques are indispensable for elucidating the subtle forces that govern the behavior of this compound and its analogs in various environments. These methods allow for the detailed exploration of intermolecular forces, which are critical in determining the material properties and potential applications of these compounds.

To illustrate the nature of noncovalent interactions in analogous systems, we can consider computational studies on dimers of fluoro-substituted benzene (B151609) derivatives. Research employing high-level quantum mechanical methods, such as Møller-Plesset perturbation theory (MP2), provides valuable insights into the binding energies of these systems. These studies reveal that the stability of such dimers is a delicate balance of electrostatic and dispersion forces. The introduction of fluorine atoms significantly alters the quadrupole moment of the benzene ring, influencing its stacking and T-shaped interaction motifs.

For instance, first-principles calculations on a series of fluoro-substituted benzene dimers have shown that as the number of fluorine atoms increases, the binding energies of the stable dimers are influenced by C–F···F–C interactions. mdpi.com These interactions are a manifestation of the complex interplay between electrostatic repulsion and stabilizing dispersion forces.

Below is a representative table of calculated binding energies for dimers of fluorinated benzene derivatives, which serves as an analogy for the types of interactions that would be investigated for this compound. The data is based on MP2/cc-PVTZ level of theory. mdpi.com

| Dimer System | Binding Energy (ΔE) (kcal mol⁻¹) | BSSE Corrected Binding Energy (ΔE(BSSE)) (kcal mol⁻¹) |

|---|---|---|

| (C₆H₄F₂)₂ | -2.87 | -2.41 |

| (C₆H₃F₃)₂ | -2.58 | -2.06 |

| (C₆H₂F₄)₂ | -2.45 | -1.89 |

| (C₆HF₅)₂ | -2.33 | -1.74 |

| (C₆F₆)₂ | -2.26 | -1.63 |

This table is generated based on data for analogous fluoro-substituted benzene systems due to the absence of specific xTB-IFF data for this compound.

Halogen bonding is a highly directional noncovalent interaction involving a region of positive electrostatic potential (a σ-hole) on a halogen atom and a nucleophilic region on another molecule. In the context of perfluoroalkyl-substituted aromatics, the terminal iodine or bromine atom of a perfluoroalkyl iodide or bromide can act as a potent halogen bond donor. The electron-withdrawing nature of the perfluoroalkyl chain enhances the positive character of the σ-hole on the halogen, leading to stronger interactions.

While specific DFT studies on the halogen bonding of this compound itself are scarce, research on analogous systems provides a clear framework for understanding its potential interactions. For instance, the interaction of perfluoroalkyl iodides with aromatic π-systems has been a subject of computational investigation. The π-electron cloud of the benzene ring can act as a halogen bond acceptor, leading to stable complexes. The strength of this interaction is dependent on the nature of the halogen bond donor and the electronic properties of the aromatic system.

The following table presents calculated interaction energies for complexes between various heteronuclear halogens and benzene, showcasing the range of interaction strengths that can be expected in halogen bonding with aromatic systems. The data is derived from DFT calculations. mdpi.com

| Complex | Interaction Energy (kJ/mol) |

|---|---|

| C₆H₆⋯ClF | -37.18 |

| C₆H₆⋯BrCl | -27.80 |

| C₆H₆⋯IBr | -29.35 |

| C₆H₆⋯ICl | -36.21 |

| C₆H₆⋯BrF | -33.51 |

| C₆H₆⋯IF | -35.84 |

This table illustrates halogen bonding energies with benzene as a model aromatic system, providing context for the potential interactions of perfluorohexyl-containing halogen bond donors.

Symmetry-adapted perturbation theory (SAPT) analysis of such complexes reveals that the nature of the interaction can be dominated by either electrostatic or dispersion forces, depending on the specific halogen bond donor. mdpi.com For instance, in complexes like C₆H₆⋯ClF, the electrostatic component is the major contributor to the binding energy, whereas in complexes like C₆H₆⋯BrCl, the dispersion interaction is dominant. mdpi.com This highlights the nuanced nature of halogen bonding and the importance of detailed computational analysis for its accurate description. The insights gained from these analogous systems are crucial for predicting the behavior of this compound in supramolecular chemistry and materials science.

Applications in Advanced Materials Science and Engineering

Design and Synthesis of Functional Polymers Incorporating (Perfluorohexyl)benzene Units

The incorporation of this compound units into polymer structures allows for the precise tuning of their physical and chemical properties. This has been particularly impactful in the development of functional polymers for a range of advanced applications.

Polymer light-emitting electrochemical cells (PLECs) are a type of light-emitting device that utilizes a blend of a luminescent polymer and an electrolyte. semi.ac.cnresearchgate.net The in-situ electrochemical doping of the polymer creates a p-n junction, enabling light emission. semi.ac.cn The operating mechanism of PLECs involves the movement of ions to form doped regions, which facilitates charge injection and recombination, leading to the emission of light. researchgate.net

Key characteristics of some polymer light-emitting electrochemical cells are summarized in the table below.

| Emitting Polymer Type | Turn-on Voltage | Emission Color | Reference |

| Conjugated Polymer with Electrolyte | Close to the band gap of the emissive material | Blue, Green, Orange | semi.ac.cn |

| Phenyl-substituted poly(para-phenylene vinylene) copolymer with ionic liquid | 2.2 V | Yellow-Green | ucsb.edu |

Polystyrene is a widely used thermoplastic polymer known for its rigidity and transparency. byjus.comnih.gov However, its surface properties can be modified by the introduction of functional groups. Incorporating perfluoroalkyl groups, such as the perfluorohexyl group, at the chain ends or along the polymer backbone can significantly alter the surface energy of polystyrene films. acs.orgdocumentsdelivered.com

Research has shown that perfluoroalkyl-functionalized polystyrenes exhibit surface enrichment with the fluorinated groups. This is due to the low surface energy of the perfluoroalkyl chains, which drives them to migrate to the polymer-air interface. This surface segregation results in a hydrophobic and oleophobic surface. The degree of surface modification is dependent on the number of perfluoroalkyl groups and the molecular weight of the polymer. acs.org

These functionalized polystyrenes have potential applications in coatings, anti-fouling surfaces, and as compatibilizers in polymer blends. researchgate.net The synthesis of these materials can be achieved through various polymerization techniques, including living anionic polymerization, which allows for precise control over the polymer architecture and the placement of the functional groups. acs.org

Table of Properties for Perfluoroalkyl-Functionalized Polystyrenes:

| Functionalization | Surface Property | Potential Application |

| Chain-end functionalization with perfluorooctyl groups | Increased hydrophobicity and oleophobicity | Low surface energy coatings |

| In-chain functionalization with perfluorooctyl groups | Modified surface tension | Compatibilizers for polymer blends |

Benzoxazine (B1645224) resins are a class of thermosetting polymers that exhibit excellent thermal stability, low water absorption, and good dielectric properties. researchgate.net The incorporation of perfluorohexyl side chains into the benzoxazine monomer structure can further enhance these properties. researchgate.net

The synthesis of benzoxazine monomers with perfluorohexyl side chains typically involves a three-step reaction sequence. researchgate.net Upon thermal curing, these monomers undergo ring-opening polymerization to form a highly cross-linked polybenzoxazine network. The presence of the perfluorohexyl groups contributes to a lower dielectric constant and reduced water uptake in the cured polymer. researchgate.net These properties make them highly suitable for applications in microelectronics and high-performance composites where low dielectric loss and moisture resistance are critical.

A study on a benzoxazine monomer with two perfluorohexyl side chains showed that the cured polymer exhibited a high char yield and good thermal stability, with a 5% weight loss temperature of 337°C. researchgate.net The dielectric constant was measured to be 3.78 at 1 MHz. researchgate.net

Key Properties of a Benzoxazine Polymer with Perfluorohexyl Side Chains:

| Property | Value | Reference |

| Curing Onset Temperature (with 5 wt% imidazole (B134444) catalyst) | 183°C | researchgate.net |

| 5% Weight Loss Temperature | 337°C | researchgate.net |

| 10% Weight Loss Temperature | 382°C | researchgate.net |

| Char Yield | 45.9% | researchgate.net |

| Dielectric Constant (1 MHz) | 3.78 | researchgate.net |

Catalysis and Ligand Development

The unique electronic properties of the perfluorohexyl group have been exploited in the development of specialized ligands for homogeneous catalysis. These ligands can influence the activity, selectivity, and stability of metal catalysts.

Phosphines are a crucial class of ligands in homogeneous catalysis, with their steric and electronic properties being readily tunable. d-nb.infogessnergroup.comsigmaaldrich.com The introduction of electron-withdrawing perfluoroalkyl groups, such as the perfluorohexyl group, onto the phosphine (B1218219) ligand can significantly alter its electronic character. doi.orguwi.edu These perfluoroalkylated phosphine ligands are generally less basic and better π-acceptors compared to their alkylated or arylated counterparts. uwyo.edu

This modification of the electronic properties of the phosphine ligand can have a profound impact on the catalytic activity of the metal center to which it is coordinated. For instance, in reactions where oxidative addition is a key step, the electron-withdrawing nature of the perfluoroalkylated phosphine can facilitate this process. These ligands have been explored in various catalytic reactions, including hydroformylation, hydrogenation, and C-C bond formation. doi.org The synthesis of these ligands often involves the reaction of a perfluoroalkylating agent with a suitable phosphine precursor. doi.orguwi.edu

Olefin metathesis is a powerful catalytic reaction for the formation of carbon-carbon double bonds. mdpi.comrwth-aachen.de Hoveyda-Grubbs catalysts are a class of ruthenium-based catalysts that are widely used for this transformation due to their high activity and functional group tolerance. nih.govsigmaaldrich.cn The structure of these catalysts features a chelating isopropoxystyrene ligand. sigmaaldrich.cnbeilstein-journals.org

Modification of the Hoveyda-Grubbs catalyst structure, including the introduction of perfluoroalkyl groups on the chelating ligand, has been investigated as a means to tune the catalyst's properties. The electron-withdrawing nature of the perfluoroalkyl group can influence the initiation rate of the catalyst by affecting the strength of the ruthenium-oxygen bond. A weaker bond can lead to faster initiation and higher catalytic activity, particularly at lower temperatures. nih.gov Furthermore, the presence of fluorous ponytails can facilitate catalyst separation and recycling in fluorous biphasic systems. doi.org

Advanced Materials for Chemical Sensing and Affinity

The unique physicochemical properties of this compound, derived from the combination of a rigid aromatic benzene (B151609) ring and a heavily fluorinated alkyl chain, make it a compound of interest in the development of advanced materials for chemical sensing and affinity applications. The presence of the perfluorohexyl group imparts high thermal stability, hydrophobicity, and lipophobicity. These characteristics are critical in creating materials with tailored functionalities for detecting specific analytes.

Research into advanced materials for capturing volatile organic compounds (VOCs) like benzene has highlighted the efficacy of porous materials such as metal-organic frameworks (MOFs). manchester.ac.ukmanchester.ac.uk While not directly employing this compound as the primary framework component, this research underscores the importance of specific chemical affinities in sensor design. The principles of engineering materials with high precision for targeting pollutants are relevant to how perfluoroalkylated compounds could be integrated into sensing platforms. manchester.ac.uk The tunability of materials to selectively capture molecules is a key area where the unique interactions of fluorinated compounds can be exploited. manchester.ac.uk

The development of sensors for per- and polyfluoroalkyl substances (PFAS) in aquatic environments also provides insight into the affinity principles that could involve this compound. uchicago.edu These sensors often rely on specific interactions with the fluorinated chains of PFAS molecules. uchicago.edu Materials designed for PFAS detection and adsorption are classified by their selective probes, which include fluorinated groups, cationic groups, and cavitary groups. uchicago.edu The strong carbon-fluorine bonds and the electronic nature of the perfluoroalkyl chain in this compound are properties that could be leveraged in designing selective materials for chemical sensing.

The table below summarizes key properties of perfluoroalkylated aromatics relevant to their potential use in chemical sensing materials.

| Property | Description | Relevance in Chemical Sensing |

| Hydrophobicity/Lipophobicity | Repels both water and oils/fats. | Creates selective surfaces that can minimize interference from aqueous or lipid-based matrices, enhancing sensor specificity. |

| High Thermal Stability | Resistant to decomposition at high temperatures (often >250°C for perfluoroalkyl aromatics). | Allows for use in sensors operating under harsh temperature conditions without degradation. |

| Chemical Resistance | The strong C-F bonds make the perfluorohexyl group resistant to chemical attack. | Ensures the durability and longevity of the sensing material when exposed to various chemical environments. |

| Low Surface Energy | Results in non-stick properties. | Can prevent fouling of the sensor surface, leading to more reliable and repeatable measurements. |

Role as Key Intermediates in Organic Synthesis

This compound and related perfluoroalkylated aromatic compounds serve as crucial intermediates and building blocks in modern organic synthesis. The incorporation of a perfluorohexyl group can dramatically alter the electronic and physical properties of a molecule, a strategy frequently employed in the development of new materials such as polymers and liquid crystals where attributes like low surface energy and high chemical resistance are desirable.

The synthesis of molecules containing the perfluorohexyl-benzene moiety can be achieved through various methods. Iron-catalyzed cross-coupling reactions, for example, can effectively couple perfluoroalkyl iodides with aromatic substrates to yield perfluoroalkylated arenes. Another approach involves the reaction of sulfonyl halides (e.g., C₆F₁₃SO₂Cl) with aromatic precursors under controlled conditions. Boron-directed benzannulation methods also provide a mild and regioselective route to access perfluoroalkyl-substituted benzene derivatives, which can be further functionalized. acs.orgresearchgate.net These synthetic strategies highlight the role of this compound derivatives as versatile intermediates that can be elaborated into more complex structures.

The following table outlines some synthetic methods used to prepare perfluoroalkylated aromatic compounds, indicating their utility as key intermediates.

| Synthetic Method | Reactants | Key Features |

| Iron-Catalyzed Cross-Coupling | Perfluoroalkyl iodides, Aromatic substrates | Provides good to excellent yields of perfluoroalkylated arenes. |

| Reaction with Sulfonyl Halides | C₆F₁₃SO₂Cl, Aromatic precursors | Introduces perfluoroalkyl chains under controlled temperature in a solvent like DMF. |

| Boron-Directed Benzannulation | Perfluorohexyl-substituted alkynyl trifluoroborate salts | Mild, regiospecific method to access building blocks that can be readily elaborated. acs.orgresearchgate.net |

| Nucleophilic Aromatic Substitution (SNA) | 2,2'-dilithio-biphenyls, Decafluorobiphenyl | A palladium-free reaction that is efficient and versatile for synthesizing complex fluoroarene molecules. beilstein-journals.org |

Strategies for Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that involves introducing chemical groups into a complex molecule toward the end of its synthetic sequence. nih.gov This approach allows for the rapid generation of analogues without the need for de novo synthesis, which is particularly valuable in fields like drug discovery and materials science. nih.govwikipedia.org The introduction of a perfluorohexyl group via LSF can significantly modify a molecule's properties, enhancing its biological activity or material performance.

One notable strategy for the late-stage introduction of perfluorohexyl groups is through photocatalysis. For instance, Rose Bengal-photocatalyzed reactions using perfluorohexyl iodide facilitate the efficient attachment of the C6F13 group to electron-rich aromatic compounds. This method is particularly advantageous as it can be performed in water, aligning with green chemistry principles.

The development of LSF methods with high regioselectivity, broad scope, and tolerance for various functional groups is an active area of research. nih.gov While direct examples involving the late-stage introduction of a complete this compound moiety are specific to the target molecule, the principles of C-H functionalization are highly relevant. wikipedia.org Methodologies that enable the direct conversion of C-H bonds into C-F or C-perfluoroalkyl bonds are at the forefront of LSF, as they obviate the need for pre-functionalized starting materials. nih.govmorressier.com The ability to install a perfluorohexyl group at a specific position on a complex scaffold in the final steps of a synthesis can dramatically improve the efficiency of creating diverse molecular libraries for screening and optimization. nih.gov

Environmental Transport and Transformation Mechanisms of Perfluoroalkylated Aromatic Compounds

Modeling of Environmental Transport and Fate

Application of Convection-Dispersion Equations

The movement of (Perfluorohexyl)benzene in environmental media, particularly in subsurface environments like groundwater, can be described by the convection-dispersion equation. This mathematical model is a fundamental tool in contaminant hydrogeology and accounts for the primary processes that dictate the migration of solutes.

Convection , also known as advection, is the transport of a substance by the bulk movement of the fluid in which it is dissolved. usgs.govgoldsim.comwikipedia.org For this compound in groundwater, this would be the movement along with the flow of water. The velocity of the groundwater is a key parameter in determining the rate of convective transport.

Dispersion refers to the spreading of the contaminant plume from the main flow path. usgs.govgoldsim.com It is a result of both molecular diffusion and mechanical mixing. Molecular diffusion is the random movement of molecules due to their kinetic energy, while mechanical dispersion arises from the tortuous paths the water takes through the porous medium of the soil or aquifer. goldsim.com The hydrodynamic dispersion coefficient in the convection-dispersion equation combines the effects of both molecular diffusion and mechanical dispersion. usgs.gov

The one-dimensional convection-dispersion equation is often expressed as:

This equation can be expanded to include terms that account for adsorption of the compound to solid particles and degradation processes. perminc.com For a compound like this compound, which possesses both a hydrophobic perfluorohexyl chain and an aromatic ring, interactions with organic matter in soil and sediment are expected, which would retard its movement relative to the bulk water flow.

Interactive Data Table: Key Parameters of the Convection-Dispersion Equation

| Parameter | Symbol | Description | Role in Transport of this compound |

| Concentration | C | The amount of this compound per unit volume of fluid. | The variable being modeled to predict its spatial and temporal distribution. |

| Time | t | The duration over which transport is being modeled. | Determines the extent of migration and dispersion of the contaminant plume. |

| Hydrodynamic Dispersion Coefficient | D | A measure of the spreading of the contaminant due to molecular diffusion and mechanical mixing. | A larger D value would lead to a more diffuse and widespread plume of this compound. |

| Distance | x | The spatial coordinate along the direction of flow. | Defines the location within the environmental medium. |

| Pore Water Velocity | v | The average velocity of the fluid (e.g., groundwater) through the porous medium. | The primary driver of the bulk movement (convection) of this compound. |

Multi-Process and Multi-Rate Mass-Transfer Models

While the convection-dispersion equation provides a good approximation of contaminant transport under many conditions, more complex models are often needed to accurately represent the behavior of compounds like per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs. nih.govnih.govlu.se Multi-process and multi-rate mass-transfer models offer a more nuanced description of the interactions between the contaminant and the surrounding environment.

These models are particularly relevant for PFAS due to their tendency to adsorb to various interfaces, such as air-water and oil-water interfaces, in addition to solid-phase adsorption. nih.govnih.gov The transport of PFAS in the vadose zone (the unsaturated region of soil above the groundwater table) is complicated by these multiple retention processes. nih.govnih.gov

Multi-rate mass-transfer models account for the fact that the transfer of a contaminant between different domains (e.g., mobile water in pores and immobile water within aggregates) can be rate-limited. nih.govarizona.edu This means that the assumption of instantaneous equilibrium, which is often made in simpler models, may not hold true. These models can incorporate different rates for processes such as:

Adsorption and desorption from soil organic matter.

Diffusion into and out of less permeable zones or soil aggregates.

Partitioning to fluid-fluid interfaces.

For this compound, its amphiphilic nature, with a hydrophobic perfluorinated tail and a somewhat more polarizable aromatic head, suggests that interfacial adsorption could be a significant transport mechanism. Multi-process models can explicitly account for these different retention mechanisms and their respective rates. nih.govnih.gov

Interactive Data Table: Components of Multi-Process and Multi-Rate Mass-Transfer Models for this compound

| Model Component | Description | Relevance to this compound Transport |

| Multiple Retention Processes | Accounts for adsorption at air-water, oil-water, and solid-water interfaces. | The unique structure of this compound suggests it may accumulate at these interfaces, affecting its mobility. |

| Rate-Limited Mass Transfer | Considers that the movement of the compound between mobile and immobile zones is not instantaneous. | Diffusion into and out of soil micropores or organic matter can be a slow process, leading to non-ideal transport behavior. |

| Advective and Non-advective Domains | Differentiates between the portion of the porous medium where bulk flow occurs and stagnant zones. | This compound can diffuse into these non-advective zones, acting as a long-term source of contamination. |

| Kinetically Limited Adsorption | Models adsorption and desorption as processes that take time to reach equilibrium. | The rate at which this compound attaches to and detaches from soil particles can influence its concentration in the mobile groundwater. |

Environmental Transformation Pathways (General considerations for perfluoroalkylated substances relevant to the compound class)

While perfluoroalkylated substances are known for their persistence, some polyfluorinated compounds can undergo transformation in the environment. itrcweb.orgitrcweb.orgnih.gov These transformations often involve the non-fluorinated parts of the molecule or the functional groups attached to the perfluoroalkyl chain. For a compound like this compound, the benzene (B151609) ring presents a potential site for metabolic attack, distinguishing it from perfluoroalkyl acids (PFAAs) that lack such a feature.

General transformation pathways for polyfluorinated compounds that could be relevant to this compound include biotic and abiotic processes that target the carbon-hydrogen bonds of the aromatic ring. itrcweb.org These transformations can lead to the formation of intermediate products that may have different environmental fates and toxicities.

Microbial Degradation Mechanisms

The microbial degradation of highly fluorinated compounds is challenging due to the strength and stability of the carbon-fluorine (C-F) bond. mdpi.com However, the presence of a non-fluorinated aromatic ring in this compound provides a potential point of entry for microbial enzymatic attack. mdpi.com

Microbes have evolved various strategies to degrade aromatic compounds, and these could potentially be applied to the benzene ring of this compound. semanticscholar.org A common strategy involves an initial attack by oxygenases, which introduce hydroxyl groups onto the aromatic ring. semanticscholar.org This hydroxylation destabilizes the aromatic structure, making it susceptible to ring cleavage.

For polyfluorinated compounds, a key concept is "metabolic activation," where microbial action on a less stable part of the molecule can facilitate the cleavage of the C-F bond, which is unlikely to be directly attacked. mdpi.com In the case of this compound, microbial degradation of the benzene ring could lead to intermediates where the perfluorohexyl group is attached to a less stable structure, potentially leading to its eventual defluorination.

Potential microbial degradation strategies for this compound could include:

Dioxygenase Attack: Aerobic bacteria could use dioxygenase enzymes to hydroxylate the benzene ring, forming a dihydrodiol. This would be a critical first step in breaking open the aromatic ring.

Co-metabolism: Microbes might not be able to use this compound as a primary source of carbon and energy. However, in the presence of other more easily degradable carbon sources, they may produce enzymes that can fortuitously transform the compound. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, different microbial pathways are employed to degrade aromatic rings, often involving an initial reduction of the ring followed by cleavage. semanticscholar.org

The high degree of fluorination in the perfluorohexyl chain would likely make subsequent degradation of this part of the molecule very slow. The end products of the degradation of the benzene ring portion could be a perfluorohexyl-substituted aliphatic acid, which would likely be more persistent.

Interactive Data Table: Potential Microbial Degradation Strategies for this compound

| Degradation Strategy | Description | Potential Outcome for this compound |

| Aerobic Hydroxylation | Introduction of hydroxyl groups onto the benzene ring by oxygenase enzymes under aerobic conditions. | Initiation of the breakdown of the aromatic portion of the molecule, leading to ring cleavage. |

| Co-metabolism | The fortuitous degradation of this compound by enzymes produced for the metabolism of other substrates. | Partial transformation of the compound, potentially leading to less complex and more bioavailable intermediates. |

| Anaerobic Ring Reduction | The reduction of the benzene ring under anaerobic conditions, making it susceptible to cleavage. | An alternative pathway for the breakdown of the aromatic ring in oxygen-depleted environments. |

| Metabolic Activation | Microbial transformation of the benzene ring activates the C-F bonds on the perfluorohexyl chain for more facile cleavage. | A potential, though likely slow, pathway for the eventual defluorination of the molecule. |

Future Research Directions and Emerging Paradigms in Perfluorohexyl Benzene Chemistry

Development of Greener Synthetic Approaches

The synthesis of perfluoroalkylated aromatics has traditionally relied on methods that can be energy-intensive or require harsh reagents. The future of (perfluorohexyl)benzene synthesis lies in the adoption of green chemistry principles to enhance sustainability and efficiency.

Key research thrusts in this area include:

Photocatalysis and Electrosynthesis: Modern synthetic methods are moving away from classical thermal conditions towards photochemical and electrochemical strategies. A notable advancement in related chemistries is the use of visible-light photocatalysis. For instance, a novel synthesis for perfluorohexyl n-octane has been developed using an inexpensive organic micromolecule photocatalyst, such as a dicyanobenzene derivative, which avoids the need for costly and toxic heavy metal catalysts like ruthenium or iridium. google.com This approach, which can be adapted for large-scale production using flow chemistry, represents a significant step towards more environmentally benign processes. google.com

Catalysis with Earth-Abundant Metals: A shift from precious metal catalysts (e.g., palladium) to more abundant and less toxic metals like iron and copper is a critical goal. Iron-catalyzed cross-coupling reactions, for example, have shown promise for the coupling of perfluoroalkyl iodides with aromatic substrates, offering good to excellent yields and a greener profile. Similarly, copper-powder-mediated coupling of 1-iodoperfluorohexane with haloarylphosphine oxides provides a direct and high-yield route to related structures. liv.ac.uk

Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis are being explored to reduce reaction times and energy consumption. jddhs.com These methods can accelerate reactions that would otherwise require prolonged heating, thus minimizing energy input and the potential for side-product formation. jddhs.com

| Greener Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Visible-Light Photocatalysis | Uses light energy and a photocatalyst (e.g., organic dyes) to drive reactions. | Mild reaction conditions, high selectivity, avoidance of expensive/toxic metal catalysts. | google.com |

| Iron-Catalyzed Cross-Coupling | Employs an earth-abundant and low-toxicity metal catalyst. | Reduced cost, lower environmental impact compared to precious metal catalysts. | |

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat reactions. | Drastically reduced reaction times, improved yields, lower energy consumption. | jddhs.com |

| Use of Green Solvents | Replaces traditional volatile organic compounds with water, bio-solvents, or supercritical fluids. | Reduced toxicity and environmental pollution, improved process safety. | jddhs.com |

Exploration of Novel Applications in Emerging Technologies

The distinct properties of this compound—stemming from its combination of a rigid aromatic ring and a hydrophobic/lipophobic fluorinated chain—make it a candidate for various high-performance applications.

Future research will likely focus on exploiting these properties in several key technological areas:

Advanced Polymers and Materials: The introduction of a perfluorohexyl group can dramatically alter a molecule's properties, a key strategy in developing new materials. For example, benzoxazine (B1645224) polymers containing perfluorohexyl chains exhibit high thermal stability, low dielectric constants, and minimal water absorption, making them highly suitable for advanced applications in microelectronics and aerospace components.

Liquid Crystals: The rod-like structure and unique intermolecular interactions of perfluoroalkylated aromatics make them valuable components in liquid crystal displays (LCDs) and other optoelectronic devices. The perfluorohexyl group can be used to fine-tune properties such as birefringence, viscosity, and clearing point.

Organic Electronics: The strong electron-withdrawing nature of the perfluorohexyl group significantly alters the electronic properties of the benzene (B151609) ring. This makes this compound and its derivatives interesting building blocks for organic semiconductors, particularly for n-type materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Functional Fluorophores: Research into single-benzene-based fluorophores with electron donor-acceptor structures is a rapidly developing field. rsc.org The powerful electron-accepting capability of the perfluorohexyl group could be leveraged to design novel compact fluorophores with tailored emission wavelengths and environmental sensitivity for applications in bioimaging and chemical sensing. rsc.org

| Emerging Technology Area | Role of this compound | Key Properties Exploited | References |

|---|---|---|---|

| Microelectronics | Component of high-performance polymers for insulation and packaging. | Low dielectric constant, high thermal stability, hydrophobicity. | |

| Liquid Crystals | Core structure for advanced liquid crystal materials. | Molecular rigidity, tailored intermolecular forces, electronic effects. | |

| Organic Semiconductors | Electron-accepting building block for n-type materials. | Strong electron-withdrawing nature, chemical stability. | |

| Fluorophores and Sensors | Electron-acceptor moiety in donor-acceptor fluorophores. | Tuning of photophysical properties, environmental sensitivity. | rsc.org |

Advanced Mechanistic Elucidation of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The presence of the long perfluoroalkyl chain introduces electronic and steric effects that can lead to complex reaction pathways.

Future mechanistic studies will likely focus on:

C-F Bond Activation and Hydrodefluorination: The cleavage of strong C-F bonds is a significant challenge and an area of intense research, particularly for environmental remediation of per- and polyfluoroalkyl substances (PFAS). chemistryviews.orgx-mol.com Mechanistic investigations into reactions like the nickel-catalyzed exhaustive hydrodefluorination of long-chain perfluoroalkyl arenes have revealed multi-step pathways. These include initial benzylic hydrodefluorination, followed by nickel-promoted elimination of hydrogen fluoride (B91410) (HF), subsequent hydrodefluorination of the resulting C(sp²)-F bonds, hydrosilylation, and final protonation. chemistryviews.orgchemrxiv.org Elucidating the precise role of the catalyst in each step is key to developing more efficient degradation technologies. x-mol.comchemrxiv.org

Radical vs. Non-Radical Pathways: The perfluoroalkylation of arenes can proceed through different mechanisms depending on the reagents and catalysts used. Some methods, like those using sodium dithionite, involve the generation of a perfluoroalkyl radical that attacks the aromatic ring. acs.org In contrast, preliminary studies of palladium-catalyzed C-H perfluoroalkylation suggest that the reaction proceeds through a non-radical mechanism, likely involving oxidative addition and reductive elimination steps. researchgate.net Distinguishing between these pathways is critical for controlling reaction outcomes and selectivity.

Electrophilic Aromatic Substitution (EAS): The general mechanism of EAS on benzene is well-understood to proceed via a positively charged "benzenonium" intermediate. msu.edumasterorganicchemistry.com However, the powerful electron-withdrawing inductive effect of the perfluorohexyl group deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta-position. msu.edu Advanced computational and spectroscopic techniques can be used to precisely quantify this deactivating effect and study the structure and stability of the specific intermediates formed during reactions like nitration or halogenation of this compound.

Refinement of Theoretical Models for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, guiding experimental design and accelerating discovery. For complex molecules like this compound, refining theoretical models is essential for accurate predictions.

Future directions in this area include:

Modeling Strong Electron Correlation: Standard quantum chemical methods like Density Functional Theory (DFT) can sometimes fail to accurately describe systems with strong electron correlation, such as during the breaking of the strong C-F bonds in PFAS. rsc.org Advanced methods like incremental Full Configuration Interaction (iFCI), which can be implemented on large-scale cloud computing platforms, are emerging to provide a more accurate picture of the electronic structure and bond dissociation processes. rsc.org